rac 5-Carboxy Tolterodine

Vue d'ensemble

Description

Racemic 5-carboxy tolterodine is a metabolite of tolterodine, a muscarinic acetylcholine receptor antagonist. It is known for its ability to block the action of acetylcholine, leading to muscle relaxation . This compound is primarily used in the treatment of overactive bladder conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Racemic 5-carboxy tolterodine can be synthesized through the oxidation of tolterodine. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of racemic 5-carboxy tolterodine involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and improved safety. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Racemic 5-carboxy tolterodine undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Pharmacological Research Applications

-

Pharmacokinetics and Metabolism Studies

- Rac 5-Carboxy Tolterodine is crucial for understanding the metabolism of tolterodine. Its formation during the metabolic process provides insights into the drug's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles. This information is essential for optimizing dosing regimens and improving therapeutic outcomes .

- Drug Interaction Studies

- Biomarker Development

Therapeutic Implications

-

Exploration in Related Conditions

- While primarily associated with OAB treatment, research into this compound may extend to other conditions influenced by muscarinic receptor activity. Its role in modulating receptor interactions could be investigated for potential applications in conditions like chronic obstructive pulmonary disease (COPD) or asthma .

-

Development of Novel Antimuscarinic Agents

- Understanding the metabolic pathways involving this compound may facilitate the design of new antimuscarinic drugs with improved efficacy and reduced side effects. By targeting specific metabolic routes, researchers can create compounds that optimize therapeutic benefits while minimizing adverse reactions .

Case Studies and Research Findings

Several studies have documented the significance of this compound in clinical and laboratory settings:

- Study on Metabolic Pathways : A study highlighted the metabolic conversion of tolterodine to this compound and its implications for understanding individual variability in drug response among patients with OAB .

- Pharmacokinetic Analysis : Another research effort focused on the pharmacokinetics of tolterodine, emphasizing how measuring this compound levels can inform clinicians about patient adherence and drug metabolism rates .

Data Table: Comparison of Metabolites

| Metabolite | Activity Level | Clinical Relevance | Key Findings |

|---|---|---|---|

| This compound | Inactive | Biomarker for tolterodine | Serves as a marker for adherence and metabolism |

| Hydroxytolterodine | Active | Treatment for OAB | Exhibits antimuscarinic properties |

| Fesoterodine | Active | Alternative treatment for OAB | Prodrug converted to active metabolites |

Mécanisme D'action

Racemic 5-carboxy tolterodine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. This antagonism inhibits bladder contraction, decreases detrusor pressure, and leads to incomplete emptying of the bladder . The compound specifically targets the M2 and M3 subtypes of muscarinic receptors, which are primarily involved in bladder function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tolterodine: The parent compound, also a muscarinic receptor antagonist.

5-Hydroxymethyl tolterodine: An active metabolite of tolterodine with similar pharmacological properties.

Oxybutynin: Another muscarinic receptor antagonist used in the treatment of overactive bladder.

Uniqueness

Racemic 5-carboxy tolterodine is unique due to its specific metabolic pathway and its role as an inactive metabolite of tolterodine. Unlike its parent compound and other similar compounds, it does not exhibit significant pharmacological activity but is valuable in research for understanding the metabolism and action of muscarinic receptor antagonists .

Activité Biologique

Rac 5-Carboxy Tolterodine is recognized primarily as a metabolite of tolterodine, which is a muscarinic acetylcholine receptor antagonist used in the treatment of overactive bladder (OAB). This article delves into the biological activity, pharmacokinetics, and pharmacodynamics of this compound, supported by data tables and relevant case studies.

Overview

Chemical Structure and Properties

- Chemical Formula : C19H23NO3

- Molecular Weight : Approximately 313.39 g/mol

- CAS Number : 1076199-77-3

This compound exhibits a carboxylic acid functional group, which significantly influences its biological activity and pharmacokinetics. It is primarily studied for its role in the metabolism of tolterodine and its effects on muscarinic receptors.

This compound functions as an inactive metabolite of tolterodine. While it does not exhibit significant pharmacological activity itself, its parent compound, tolterodine, acts by blocking acetylcholine at muscarinic receptors, leading to muscle relaxation in the bladder. The antagonism at these receptors results in decreased bladder contractions, alleviating symptoms associated with OAB.

Pharmacokinetics

Pharmacokinetic studies illustrate how this compound is processed within the body. Following oral administration of tolterodine, approximately 77% of radioactivity is recovered in urine, with less than 1% as intact tolterodine and about 5% to 14% as the active 5-hydroxymethyl metabolite .

Key Pharmacokinetic Parameters

| Parameter | Value (Tolterodine) | Value (5-Hydroxymethyl Metabolite) |

|---|---|---|

| Elimination Half-life | 2.4 hours | 3.0 - 3.3 hours |

| Mean AUC (ug.h/L) | Males: 6.7; Females: 7.8 | Males: ~10; Females: ~11 |

| Renal Insufficiency Impact | Levels increased by 2-3x | Levels increased by 10-30x |

The metabolism of tolterodine to this compound occurs primarily in the liver via cytochrome P450 enzymes, which are crucial for drug metabolism.

Biological Activity

Case Studies

- Elderly Population Study : In a study involving elderly volunteers aged between 71 and 81 years, it was observed that serum concentrations of tolterodine and its metabolites were approximately 20% to 50% higher compared to younger populations . This indicates that age can significantly affect drug metabolism and efficacy.

- Renal Impairment Study : Patients with creatinine clearance between 10 and 30 mL/min showed significantly higher levels of tolterodine and its metabolites compared to healthy volunteers, suggesting that renal function plays a critical role in drug disposition .

Propriétés

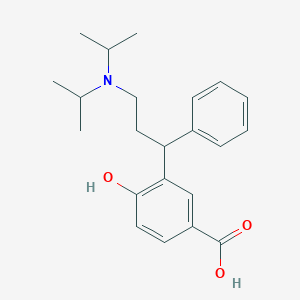

IUPAC Name |

3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTNTJFTBRPQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435500 | |

| Record name | rac 5-Carboxy Tolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-77-3 | |

| Record name | 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac 5-Carboxy Tolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.